1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Overview
Description
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate in the presence of a base such as triethylamine
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions may employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often utilize nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include oxo derivatives of the oxadiazole ring.
Reduction products may include amines or other reduced forms of the compound.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic uses, including its role in drug discovery and development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Ethyl-1,2,4-oxadiazol-5-yl-benzonitrile
2-(1,2,4-oxadiazol-5-yl)anilines
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Biological Activity
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a compound belonging to the oxadiazole family, which has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological evaluations, focusing on its pharmacological properties and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthesis protocols for this compound are not extensively documented in available literature, oxadiazole derivatives are often synthesized through cyclization reactions involving hydrazones or amidoximes.
Antimicrobial Properties
Research indicates that oxadiazole derivatives possess notable antimicrobial activities. For instance, studies have shown that similar compounds exhibit significant inhibition against various bacterial strains and fungi. The mechanism of action is often linked to the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Recent investigations into the biological evaluation of oxadiazole derivatives have revealed promising anticancer properties. A study highlighted that certain 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The observed IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as novel anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
11b | A549 | 11.20 |
11c | A549 | 15.73 |
13b | A549 | 59.61 |
14b | A549 | 27.66 |
The mechanism underlying the biological activity of oxadiazoles often involves the induction of apoptosis in cancer cells through various signaling pathways. Compounds may activate caspases or inhibit anti-apoptotic proteins such as Bcl-2, leading to increased cell death in malignant cells .
Case Studies
A notable case study involved the use of a related oxadiazole compound in a murine model infected with a drug-resistant strain of Plasmodium falciparum. The compound exhibited significant antimalarial activity and improved survival rates in treated mice compared to controls . This demonstrates the broader therapeutic potential of oxadiazole derivatives beyond anticancer applications.
Properties
IUPAC Name |
1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-6-8-5(4-7-2)9-10-6/h7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJFXVFSSOVINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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